AZT triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Early Development and Efficacy Studies:

Combivir, a fixed-dose combination of zidovudine (AZT) and lamivudine, played a significant role in the early stages of HIV research and treatment. AZT was one of the first effective antiretroviral drugs, but its use alone was limited by the development of viral resistance []. Lamivudine, introduced later, demonstrated synergy with AZT, meaning their combined effect was greater than the sum of their individual effects []. This led to the development of Combivir, simplifying treatment and improving efficacy compared to AZT alone.

Understanding Resistance Patterns:

While initially effective, research also revealed that patients on Combivir could develop resistance mutations, particularly in the lamivudine component []. Studying these resistance patterns in patients who failed Combivir treatment helped scientists understand the mechanisms of HIV drug resistance and inform the development of newer, more potent antiretroviral therapies [].

Combivir in Specific Research Contexts:

- Prevention of Mother-to-Child Transmission: Studies investigated the use of Combivir in combination with other antiretrovirals to prevent mother-to-child transmission of HIV. While not the current standard due to the availability of more effective regimens, these studies contributed to the development of strategies for reducing vertical transmission [].

- Comparison with Other Regimens: Research compared Combivir to other antiretroviral regimens, evaluating factors like efficacy, side effects, and adherence []. This comparative research helped inform treatment guidelines and highlight the advantages and limitations of different approaches.

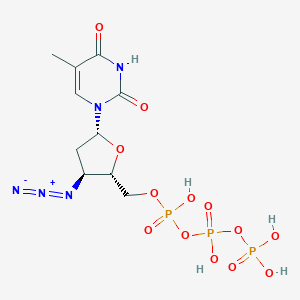

Azidothymidine triphosphate, commonly known as AZT triphosphate, is the active phosphorylated form of the antiretroviral drug azidothymidine. It is a thymidine analogue that plays a crucial role in the treatment of human immunodeficiency virus infection. The compound is characterized by the presence of an azido group at the 3' position of the sugar moiety, which differentiates it from natural thymidine. This modification allows AZT triphosphate to interfere with viral replication by inhibiting reverse transcriptase, the enzyme responsible for converting viral RNA into DNA.

- Phosphorylation: The conversion of azidothymidine to AZT triphosphate occurs via phosphorylation by cellular enzymes, primarily thymidine kinase and nucleoside diphosphate kinases.

- Incorporation into DNA: Once formed, AZT triphosphate can be incorporated into viral DNA during reverse transcription. This incorporation leads to chain termination due to the absence of a 3' hydroxyl group necessary for further elongation.

- Mitochondrial Effects: At high concentrations, AZT triphosphate can inhibit mitochondrial DNA polymerase, impacting cellular replication and leading to potential side effects such as myopathy and cardiomyopathy .

AZT triphosphate exhibits potent biological activity primarily through its action as an inhibitor of reverse transcriptase in human immunodeficiency virus type 1. Its mechanism involves:

- Chain Termination: The incorporation of AZT triphosphate into the growing DNA strand results in premature termination, effectively halting viral replication.

- Selectivity: AZT triphosphate has a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, allowing it to selectively target infected cells without severely affecting uninfected cells .

- Side Effects: While effective against HIV, high doses can lead to mitochondrial dysfunction and other adverse effects due to inhibition of cellular DNA synthesis .

The synthesis of AZT triphosphate involves several key steps:

- Starting Material: Azidothymidine is used as the precursor.

- Phosphorylation: Enzymatic phosphorylation is performed using thymidine kinase or chemical methods involving phosphoramidites or phosphorochloridates.

- Purification: The resulting AZT triphosphate is purified using chromatographic techniques to ensure high purity for biological assays .

AZT triphosphate is primarily utilized in:

- Antiretroviral Therapy: It is a cornerstone in the treatment regimens for HIV infection, often used in combination therapy to enhance efficacy and reduce resistance development.

- Research: Used in laboratory settings to study reverse transcription and viral replication mechanisms.

- Potential Anticancer

Studies on AZT triphosphate have revealed various interactions:

- With Reverse Transcriptase: It competitively inhibits reverse transcriptase by mimicking natural substrates, leading to chain termination during viral replication .

- Mitochondrial Dynamics: Research indicates that AZT triphosphate disrupts mitochondrial function, contributing to cytotoxicity in certain cell types .

- Drug Interactions: Co-administration with drugs that inhibit glucuronidation can increase AZT's therapeutic effects but also raise toxicity risks .

Several compounds share structural or functional similarities with AZT triphosphate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lamivudine triphosphate | Inhibits reverse transcriptase by incorporating into DNA | Lacks azido group; more selective for human enzymes |

| Stavudine triphosphate | Similar mechanism; inhibits reverse transcriptase | Higher affinity for mitochondrial DNA polymerase |

| Tenofovir diphosphate | Nucleotide analogue; inhibits reverse transcriptase | Does not require phosphorylation for activity |

| Didanosine triphosphate | Inhibits reverse transcriptase; chain termination | Lacks azido group; different structural backbone |

AZT triphosphate remains unique due to its specific structural modifications that confer distinct antiviral properties while also presenting challenges related to toxicity and side effects associated with mitochondrial dysfunction.

3'-Azido-3'-deoxythymidine-5'-triphosphate, commonly known as zidovudine triphosphate, is a nucleoside triphosphate with the molecular formula C₁₀H₁₆N₅O₁₃P₃ [12]. This compound features a triphosphate group attached to the 5' position of the deoxyribose sugar, while the 3' position contains an azido group (N₃) [12] [13]. The chemical structure includes three phosphate groups connected in sequence, forming the triphosphate moiety essential for its biological activity [14].

Traditional synthesis of zidovudine triphosphate has predominantly relied on phosphorylation methods that convert the parent nucleoside to its active triphosphate form [2]. The most widely employed traditional approach is the Ludwig-Eckstein method, which was developed in 1989 and remains a cornerstone technique for nucleoside triphosphate synthesis [8] [19]. This method involves a reaction sequence that proceeds through a cyclic trimetaphosphate intermediate [8].

The Ludwig-Eckstein synthesis begins with the reaction of zidovudine with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one to form a phosphite intermediate [3]. This intermediate is then treated with pyrophosphate to generate a cyclic trimetaphosphate structure [19]. The final step involves hydrolysis of this cyclic intermediate to yield the desired triphosphate product [3] [8]. This approach typically provides yields ranging from 60-75% after purification [8].

Another traditional method employs phosphorus oxychloride (POCl₃) as the phosphorylating agent [10]. In this approach, zidovudine is treated with POCl₃ to form a nucleoside phosphorodichloridate intermediate [10]. This intermediate is subsequently reacted with either inorganic orthophosphate or pyrophosphate in the presence of tributylamine in dimethylformamide [10]. The reaction proceeds through the formation of a nucleoside 5'-trimetaphosphate intermediate, which upon hydrolysis yields the triphosphate product [10].

| Synthesis Method | Key Reagents | Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| Ludwig-Eckstein | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate | Cyclic trimetaphosphate | 60-75 | [8] |

| Phosphorus Oxychloride | POCl₃, pyrophosphate or orthophosphate | Nucleoside phosphorodichloridate | Not specified | [10] |

The traditional synthesis approaches, while effective, often require protection of functional groups in the nucleoside to achieve regioselectivity [8]. For instance, when using phosphorus oxychloride, protection of the vicinal diols in ribonucleosides is necessary to prevent phosphorylation at undesired positions [10]. However, for zidovudine, which lacks a 3'-hydroxyl group due to its replacement with an azido group, this is less problematic compared to other nucleosides [2].

These traditional methods have been refined over time to improve yields and simplify purification procedures, but they still present challenges related to the formation of byproducts and the need for extensive purification steps [8] [19].

H-Phosphonate-Based Strategies

H-Phosphonate chemistry represents an alternative approach to the synthesis of zidovudine triphosphate that offers several advantages over traditional methods [4]. This strategy utilizes nucleoside H-phosphonate derivatives as key intermediates in the synthetic pathway [16]. The H-phosphonate approach has gained attention due to its efficiency, milder reaction conditions, and potential for improved yields [4] [16].

In the H-phosphonate-based synthesis of zidovudine triphosphate, the initial step involves the preparation of zidovudine 5'-H-phosphonate [4]. This is typically achieved by reacting zidovudine with an appropriate phosphitylating agent, such as salicyl chlorophosphite or phosphorus trichloride derivatives [4] [16]. The resulting H-phosphonate monoester serves as a versatile intermediate that can be further elaborated to form the triphosphate structure [7].

A significant advantage of the H-phosphonate approach is that it does not require protection of the nitrogenous base, which simplifies the synthetic procedure [8]. The coupling reactions in H-phosphonate chemistry are typically rapid and proceed with high efficiency, often reaching quantitative yields [16]. These reactions are commonly performed using activating agents such as pivaloyl chloride or di-(2-chlorophenyl) phosphorochloridate [16] [7].

One specific H-phosphonate strategy for zidovudine triphosphate synthesis involves the preparation of alkyl H-phosphonate derivatives [4]. In this approach, alkyl phosphorodichloridites are first synthesized, then reacted with zidovudine, followed by in situ hydrolysis [4]. The general procedure involves adding a solution of zidovudine in tetrahydrofuran to a mixture of the alkyl phosphorodichloridite and N-methylimidazole at low temperature (-80°C) [4]. After warming to ambient temperature, the reaction is quenched with water, and the product is isolated through extraction and purification steps [4].

Another H-phosphonate-based strategy utilizes the coupling of H-phosphonate building blocks with di-(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by in situ treatment with sulfur-transfer reagents [16]. This approach has been successfully applied to the synthesis of oligonucleotides and can be adapted for zidovudine triphosphate preparation [16].

The H-phosphonate method has also been employed in the synthesis of modified zidovudine triphosphate analogs [7]. For example, the preparation of (SATE)-phosphoramidate diesters of zidovudine involves the coupling of a key H-phosphonate monoester with zidovudine in the presence of pivaloyl chloride to give the corresponding H-phosphonate diester, followed by oxidative coupling with various amines [7].

| H-Phosphonate Strategy | Key Intermediates | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Alkyl H-phosphonate | Alkyl phosphorodichloridites | -80°C, THF, N-methylimidazole | No base protection needed | [4] |

| Coupling with phosphorochloridate | H-phosphonate building blocks | -40°C, sulfur-transfer reagents | Rapid, quantitative coupling | [16] |

| (SATE)-phosphoramidate | H-phosphonate diester | Pivaloyl chloride, oxidative coupling | Versatile for modifications | [7] |

Research findings indicate that H-phosphonate-based strategies offer improved synthetic efficiency compared to conventional phosphotriester approaches [16]. Side reactions are minimized, and the yields of protected intermediates are significantly higher [16]. Additionally, the H-phosphonate approach provides greater flexibility for introducing modifications at various positions of the triphosphate structure [7] [16].

Borano-Bridge Modified Analogs

Borano-bridge modified analogs of zidovudine triphosphate represent an important class of structural variants with unique chemical and biological properties [5]. These analogs feature a borano group (BH₃⁻) substitution on the α-phosphate of the triphosphate moiety, creating a chiral center at this position [5] [17]. The introduction of the borano group, which is isoionic to oxygen, alters the electronic and steric properties of the triphosphate structure while maintaining its overall charge [5] [17].

The synthesis of borano-bridge modified zidovudine triphosphate analogs can be accomplished through several approaches [8]. One method involves the preparation of boranoamidophosphates as key intermediates [8]. In this approach, zidovudine amidophosphite is first treated with a borane complex to form a boranoamidophosphate, which is then reacted with excess tributylammonium pyrophosphate salt to yield the α-borano-zidovudine triphosphate [8]. This method typically provides the product as a mixture of diastereomers with yields around 30% after purification by ion exchange chromatography [8].

Another synthetic strategy for borano-modified analogs proceeds through a cyclotriphosphite intermediate [8]. In this approach, a protected nucleoside is phosphitylated using bis-diisopropylaminochlorophosphine, followed by formation of a 5'-cyclotriphosphite [8]. This intermediate is then treated with borane dimethyl sulfide complex (Me₂S:BH₃) in tetrahydrofuran to introduce the borano group [8]. This method offers the advantage of not requiring protection of the purine nitrogenous base and provides overall yields of 31-43% [8].

A more efficient one-flask procedure for the synthesis of borano-modified zidovudine triphosphate analogs has also been developed [17]. This approach involves the formation of an zidovudine trimetaphosphate intermediate, which is then treated with a borane-N,N-diisopropylethylamine complex (BH₃·DIPEA) [17]. The resulting boranoated trimetaphosphate can be further reacted with nucleophiles such as adenosine monophosphate to form dinucleoside tetraphosphates containing the borano modification [17]. This method provides the α-borano-zidovudine triphosphate with yields of approximately 66% [17].

The borano-modified analogs exist as diastereomers due to the chirality introduced at the α-phosphate position [5] [17]. These diastereomers can be separated by reverse-phase high-performance liquid chromatography and exhibit distinct properties [5] [17]. The R diastereomer (with shorter retention time) has been found to have different biological properties compared to the S diastereomer [5] [17].

| Synthesis Method | Boranating Agent | Key Intermediate | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Boranoamidophosphate | Not specified | Zidovudine amidophosphite | 30 | Mixture | [8] |

| Cyclotriphosphite | Me₂S:BH₃ | 5'-cyclotriphosphite | 31-43 | Mixture | [8] |

| One-flask procedure | BH₃·DIPEA | Zidovudine trimetaphosphate | 66 | Mixture | [17] |

The borano-bridge modified analogs of zidovudine triphosphate exhibit several distinctive chemical properties [17]. The ³¹P NMR resonances of the borano-modified phosphorus atoms appear significantly downfield (approximately 87-80 ppm) compared to the unmodified phosphate (approximately -11 ppm) [17]. Additionally, the retention times on reverse-phase chromatography for these analogs are longer than those of the unmodified triphosphate, indicating increased hydrophobicity [17].

Further structural modifications have been explored by combining the borano group with other modifications [3]. For example, α-borano-β,γ-difluoromethylene-zidovudine triphosphate has been synthesized to enhance stability while maintaining biological activity [17]. These dual-modified analogs represent an advanced class of zidovudine triphosphate derivatives with potentially improved properties [3] [17].

Challenges in Stability and Scalability

The synthesis of zidovudine triphosphate presents significant challenges related to both stability and scalability that impact its production and application [6] [9]. These challenges arise from the inherent chemical properties of nucleoside triphosphates and the complex nature of the synthetic pathways required for their preparation [6].

One of the primary stability challenges associated with zidovudine triphosphate is its susceptibility to hydrolytic degradation [9]. Under physiological conditions, the energy-rich phosphate anhydride bonds within the triphosphate unit are only kinetically stable due to the charges present at that moiety [6]. When these charges are neutralized or modified, the reactivity of the triphosphate unit significantly increases, leading to potential degradation [6]. Stability studies have shown that zidovudine triphosphate undergoes degradation under acidic conditions, with two degradation products (DP-1 and DP-2) forming when exposed to 2 M hydrochloric acid at 80°C for 72 hours [9].

The table below summarizes stability data for zidovudine triphosphate under various conditions:

| Condition | Temperature | Duration | Observation | Reference |

|---|---|---|---|---|

| 0.5 M HCl | 80°C | 24 hours | Stable | [9] |

| 0.5 M NaOH | 80°C | 24 hours | Stable | [9] |

| 2 M HCl | 80°C | 72 hours | Two degradation products formed | [9] |

| 2 M NaOH | Room temperature | Not specified | Stable | [9] |

| Neutral conditions | Room temperature | Not specified | Stable | [9] |

| Oxidative conditions | Room temperature | Not specified | No major degradation | [9] |

| Photolytic conditions | Room temperature | Not specified | No major degradation | [9] |

| Thermal conditions | Elevated (not specified) | Not specified | No major degradation | [9] |

Scalability challenges in zidovudine triphosphate synthesis are multifaceted and impact commercial production [6] [20]. Traditional synthesis methods often result in low yields, particularly when scaled up from laboratory to industrial levels [6]. The Ludwig-Eckstein method, while effective at laboratory scale, faces efficiency issues during scale-up due to the formation of byproducts and the need for extensive purification steps [8] [19].

Purification represents another significant scalability challenge [6] [7]. Conventional purification methods for nucleoside triphosphates typically rely on ion-exchange chromatography, which becomes increasingly difficult and expensive at larger scales [6]. Alternative approaches, such as using pyrene-modified pyrophosphate reagents that allow purification by normal phase chromatography, have been explored to address these issues [19].

The synthesis of modified analogs, such as borano-bridge derivatives, introduces additional complexity to the scalability challenge [8]. These modifications often require specialized reagents and reaction conditions that are difficult to implement at industrial scale [8] [17]. Furthermore, the formation of diastereomeric mixtures necessitates additional purification steps to isolate the desired isomers [5] [17].

Recent advances aimed at addressing these challenges include the development of microwave-accelerated synthesis methods [20]. These approaches can significantly reduce reaction times (from 16 hours to 6 hours) without compromising selectivity or yield [20]. However, temperature control becomes critical, as higher temperatures can lead to the formation of undesired side products [20].

Another approach to improving scalability involves the development of one-pot synthetic procedures that minimize the need for isolation and purification of intermediates [17]. These streamlined methods can enhance efficiency and reduce the overall cost of production [17] [20].

The stability of the final product also presents challenges for storage and handling [9]. Zidovudine triphosphate must be stored under controlled conditions to prevent degradation, typically as salt forms such as sodium or ammonium salts [14] [15]. The tetraammonium salt form has been utilized to enhance stability during storage [14].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Antivirals for systemic use -> Human pharmacotherapeutic group

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Explore Compound Types